(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Brand Name: Vulcanchem
CAS No.: 28143-91-1
VCID: VC21127484
InChI: InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(CO)N)O
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

CAS No.: 28143-91-1

Cat. No.: VC21127484

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol - 28143-91-1

Specification

CAS No. 28143-91-1
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name (1S,2S)-2-amino-1-phenylpropane-1,3-diol
Standard InChI InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
Standard InChI Key JUCGVCVPNPBJIG-IUCAKERBSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
SMILES C1=CC=C(C=C1)C(C(CO)N)O
Canonical SMILES C1=CC=C(C=C1)C(C(CO)N)O

Introduction

Chemical Identity and Structure

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is characterized by a three-carbon backbone with a phenyl substituent, an amino group, and two hydroxyl groups in specific stereochemical arrangements. The compound's identity is defined by several chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

ParameterValue
CAS Number28143-91-1 (Alternative: 55057-81-3)
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.21 g/mol
IUPAC Name(1S,2S)-2-amino-1-phenylpropane-1,3-diol
Common SynonymsL-threo-1-Phenyl-2-amino-1,3-propanediol
InChIInChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
InChI KeyJUCGVCVPNPBJIG-IUCAKERBSA-N
SMILESC1=CC=C(C=C1)C(C(CO)N)O

The molecule contains two contiguous stereogenic centers at C-1 and C-2, both with S-configuration. The phenyl group is attached to C-1, which also bears a hydroxyl group, while C-2 contains the amino group and connects to C-3, which carries another hydroxyl group. This specific stereochemical arrangement gives the compound its threo relative configuration and is responsible for its distinctive chemical behavior in asymmetric reactions .

Physical Properties

Appearance and State

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol appears as white to yellow crystals or crystalline powder under standard conditions. This physical form facilitates its handling in laboratory settings and contributes to its stability .

Thermal Properties

The thermal properties of this compound have been well-characterized through various analytical methods. Table 2 summarizes these properties:

Table 2: Thermal Properties of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

PropertyValueSource
Melting Point109-113°C
Melting Point (alt.)112-115°C
Boiling Point295.79°C (rough estimate)
Storage Temperature2-8°C (recommended)

The slight variations in melting point reported by different sources are common for organic compounds and may reflect differences in sample purity or measurement conditions.

Optical Properties

As a chiral compound, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol exhibits optical activity. The specific optical rotation values have been measured under various conditions as shown in Table 3:

Table 3: Optical Rotation of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

ConditionSpecific Rotation
[α]25/D, c = 1 in 1 M HCl+37°
20°C, 589 nm, c=1, 1 N HCl+35° to +39°
C=1, MeOH+26.5°

The positive rotation values confirm the (+) designation in the compound's name and are important parameters for verifying its stereochemical purity .

Other Physical Parameters

Additional physical properties contribute to the comprehensive characterization of the compound:

Table 4: Additional Physical Properties

PropertyValueSource
Density1.1222 (estimated)
pKa11.73±0.45 (predicted)
Physical FormCrystals or Crystalline Powder
ColorWhite to yellow

Chemical Properties and Reactivity

Functional Group Analysis

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol contains three key functional groups that determine its chemical behavior:

  • Primary amino group (-NH₂) at C-2: Functions as a nucleophile in substitution and addition reactions.

  • Secondary hydroxyl group (-OH) at C-1: Can undergo esterification, etherification, and oxidation reactions.

  • Primary hydroxyl group (-OH) at C-3: Generally more reactive than the secondary hydroxyl group in selective transformations.

The presence of these functional groups makes this compound a versatile building block for synthesizing more complex structures. The amino group can be protected, alkylated, or acylated, while the hydroxyl groups can be selectively modified depending on reaction conditions .

Reaction Patterns

The compound undergoes characteristic reactions associated with its functional groups:

  • Oxidation reactions: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.

  • Substitution reactions: The amino group readily participates in substitution reactions to form various derivatives.

  • Protection/deprotection strategies: Selective protection of functional groups enables controlled transformations.

One particularly notable reaction is the Mitsunobu reaction, which has been studied extensively with this compound and its derivatives .

Synthetic Applications

As a Precursor to Chiral 2-Oxazolines

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol serves as an important precursor in the synthesis of chiral 2-oxazolines. This application leverages the compound's stereochemical properties to transfer chirality to the resulting oxazoline products. The reaction typically involves the condensation of the amino alcohol with carboxylic acid derivatives followed by cyclization .

The resulting 2-oxazolines find applications as:

  • Chiral auxiliaries in asymmetric synthesis

  • Ligands for metal-catalyzed transformations

  • Building blocks for pharmaceutically active compounds

N-Protected Derivatives

Research has demonstrated various methods for preparing N-protected derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. These derivatives are crucial intermediates for further transformations where selective reactivity is required.

Rozwadowska reported the preparation of several N-protected derivatives with their respective yields and properties :

Table 5: N-Protected Derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

DerivativeReaction ConditionsYieldMelting PointOptical Rotation
N-BenzylBenzaldehyde, MeOH, CuSO₄, then NaBH₄76%71.5-72.5°C[α]D +79.9°
N,N-DibenzylBenzyl bromide, K₂CO₃, reflux, 3h73%102.5-104°C[α]D +92.3°
N-PhthaloylNot specified in search results---

These protected derivatives provide platforms for selective transformations at other functional groups within the molecule .

Mitsunobu Reaction Studies

Detailed investigations of the Mitsunobu reaction with N-protected derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol have revealed interesting stereochemical outcomes. When the N-phthaloyl protected derivative reacts with thiolacetic acid in the presence of DEAD/PPh₃ complex in THF, monothioacetate forms as the major product (46% yield), while the 1,3-bisthioester is produced in 26% yield .

The stereochemical course of these reactions depends significantly on the nature of the nitrogen substitution:

  • N-mono or N,N-dialkyl substituted derivatives undergo retention of configuration

  • N-alkoxycarbonyl or phthaloyl derivatives show inversion of configuration

These findings highlight the importance of protective group strategies in controlling reaction outcomes with this versatile building block.

Pharmaceutical and Industrial Applications

Pharmaceutical Relevance

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has significant applications in pharmaceutical synthesis:

  • Anticancer Agent Development: The compound is used in the preparation of potential anticancer agents, although specific structural details of these agents aren't provided in the search results .

  • Chiral Building Block: Its well-defined stereochemistry makes it valuable for constructing stereoselectively complex pharmaceuticals where spatial arrangement is critical for biological activity.

The pharmaceutical industry values such compounds for their ability to introduce controlled stereochemistry in drug candidates, potentially improving efficacy and reducing side effects.

Industrial Uses

Beyond pharmaceutical applications, compounds of this structural class serve as emulsifying agents in various industrial products including:

  • Dry-cleaning soaps

  • Wax removers

  • Cosmetics

  • Paints

  • Insecticides

The amphiphilic nature of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, with its hydrophilic amino and hydroxyl groups and hydrophobic phenyl ring, makes it suitable for these applications by facilitating the mixing of otherwise immiscible substances.

ParameterClassificationSource
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Risk Statements36/37/38
Hazard CodesXi (Irritant)
WGK Germany3

The hazard statements indicate:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

CodePrecautionary StatementSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P405Store locked up
P501aDispose of contents/container in accordance with local/regional/national/international regulations

These precautions reflect the compound's irritant properties and should be observed when handling it in laboratory or industrial settings.

SupplierProduct NumberPurityPackage SizePrice (as reported)Date Updated
Sigma-Aldrich18654697%5g$1482023-06-20
Alfa Aesar04218397%1g$40.652024-03-01
Alfa Aesar04218397%5g$1142021-12-16
Santa Cruz Biotechnologysc-251649Not specified5g$120Not provided
Santa Cruz Biotechnologysc-251649ANot specified50g$1025Not provided
Thermo ScientificAA4218303≥98%1gPrice varies2025-04-08

The compound is typically available in purities ranging from 97% to 98%, with package sizes from 1g to 50g to accommodate different research needs .

Analytical Characterization

Spectroscopic Properties

While detailed spectral data is limited in the search results, standard analytical techniques for characterizing (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are critical for structural confirmation and purity assessment. Fragment provides some NMR data for derivatives of the compound.

  • Infrared (IR) Spectroscopy: VWR reports that infrared spectral analysis is used to confirm the identity of their commercial product .

  • Mass Spectrometry: This technique provides molecular weight confirmation and fragmentation patterns valuable for structural verification.

MethodParameter MeasuredTypical Specification
Titration with HClO₄Chemical purity≥96.0%
Melting point determinationPurity/Identity109-114°C
Optical rotationStereochemical purity+35° to +39°
AppearancePhysical characteristicsWhite to yellow powder or crystals

These analytical parameters ensure the compound's identity, purity, and stereochemical integrity for research and industrial applications .

ParameterRecommendationSource
Temperature2-8°C (refrigerated)
Temperature (alt.)Ambient temperatures
ContainerTightly closed container
ProtectionFrom light and moisture
Other considerationsWell-ventilated area

Under appropriate storage conditions, the compound maintains its physical and chemical properties, including its stereochemical integrity, which is critical for its applications in asymmetric synthesis .

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